molecular formula C10H8N2O3S B6318170 MFCD31714191 CAS No. 340736-72-3

MFCD31714191

Cat. No.: B6318170
CAS No.: 340736-72-3
M. Wt: 236.25 g/mol
InChI Key: FUSUCVCZVUVOFR-UHFFFAOYSA-N
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Description

The compound 4-(5-Thioxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester (MFCD31714191) is a chemical entity with a molecular formula of C10H8N2O3S and a molecular weight of 236.25 g/mol . This compound is characterized by the presence of a thioxo group attached to a dihydro-oxadiazole ring, which is further connected to a benzoic acid methyl ester moiety.

Preparation Methods

The synthesis of 4-(5-Thioxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester involves several steps:

    Synthetic Routes: The preparation typically starts with the formation of the oxadiazole ring, followed by the introduction of the thioxo group. The final step involves esterification to form the benzoic acid methyl ester.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and may require catalysts to facilitate the formation of the desired product.

    Industrial Production Methods: Industrial production may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

4-(5-Thioxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester undergoes various chemical reactions:

Scientific Research Applications

4-(5-Thioxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester has several applications in scientific research:

Comparison with Similar Compounds

4-(5-Thioxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester can be compared with other similar compounds:

    Similar Compounds: Compounds with similar structures include other oxadiazole derivatives and benzoic acid esters.

Properties

IUPAC Name

methyl 4-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S/c1-14-9(13)7-4-2-6(3-5-7)8-11-10(16)15-12-8/h2-5H,1H3,(H,11,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSUCVCZVUVOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC(=S)ON2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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